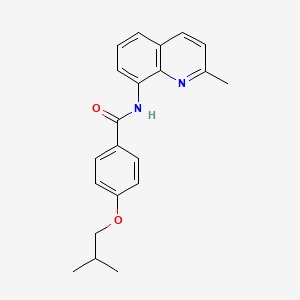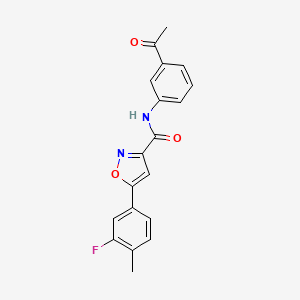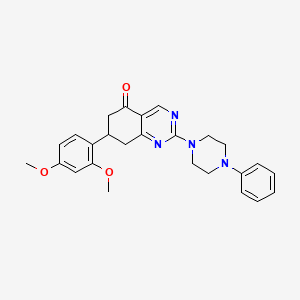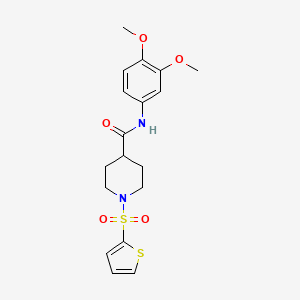![molecular formula C21H24ClFN2O3S2 B11346150 1-[(2-chloro-6-fluorobenzyl)sulfonyl]-N-[2-(phenylsulfanyl)ethyl]piperidine-4-carboxamide](/img/structure/B11346150.png)
1-[(2-chloro-6-fluorobenzyl)sulfonyl]-N-[2-(phenylsulfanyl)ethyl]piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2-CHLORO-6-FLUOROPHENYL)METHANESULFONYL]-N-[2-(PHENYLSULFANYL)ETHYL]PIPERIDINE-4-CARBOXAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a piperidine ring, a carboxamide group, and multiple substituents that contribute to its chemical properties and reactivity.
Preparation Methods
The synthesis of 1-[(2-CHLORO-6-FLUOROPHENYL)METHANESULFONYL]-N-[2-(PHENYLSULFANYL)ETHYL]PIPERIDINE-4-CARBOXAMIDE involves several steps, starting from readily available starting materials. The synthetic route typically includes:
Formation of the piperidine ring: This can be achieved through various methods, including cyclization reactions.
Introduction of the carboxamide group: This step involves the reaction of the piperidine derivative with an appropriate carboxylic acid derivative.
Substitution reactions:
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
1-[(2-CHLORO-6-FLUOROPHENYL)METHANESULFONYL]-N-[2-(PHENYLSULFANYL)ETHYL]PIPERIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, leading to the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and fluoro positions, using nucleophiles such as amines or thiols.
Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide.
Scientific Research Applications
1-[(2-CHLORO-6-FLUOROPHENYL)METHANESULFONYL]-N-[2-(PHENYLSULFANYL)ETHYL]PIPERIDINE-4-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-[(2-CHLORO-6-FLUOROPHENYL)METHANESULFONYL]-N-[2-(PHENYLSULFANYL)ETHYL]PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, leading to changes in cellular processes. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
1-[(2-CHLORO-6-FLUOROPHENYL)METHANESULFONYL]-N-[2-(PHENYLSULFANYL)ETHYL]PIPERIDINE-4-CARBOXAMIDE can be compared with similar compounds, such as:
1-[(2-Chloro-6-fluorophenyl)methanesulfonyl]-N-[2-(methylsulfanyl)ethyl]piperidine-4-carboxamide: This compound has a methylsulfanyl group instead of a phenylsulfanyl group, which may affect its reactivity and biological activity.
1-[(2-Chloro-6-fluorophenyl)methanesulfonyl]-N-[2-(ethylsulfanyl)ethyl]piperidine-4-carboxamide: This compound has an ethylsulfanyl group, which may also influence its properties.
1-[(2-Chloro-6-fluorophenyl)methanesulfonyl]-N-[2-(propylsulfanyl)ethyl]piperidine-4-carboxamide: The presence of a propylsulfanyl group may result in different chemical and biological characteristics.
The uniqueness of 1-[(2-CHLORO-6-FLUOROPHENYL)METHANESULFONYL]-N-[2-(PHENYLSULFANYL)ETHYL]PIPERIDINE-4-CARBOXAMIDE lies in its specific combination of substituents, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C21H24ClFN2O3S2 |
|---|---|
Molecular Weight |
471.0 g/mol |
IUPAC Name |
1-[(2-chloro-6-fluorophenyl)methylsulfonyl]-N-(2-phenylsulfanylethyl)piperidine-4-carboxamide |
InChI |
InChI=1S/C21H24ClFN2O3S2/c22-19-7-4-8-20(23)18(19)15-30(27,28)25-12-9-16(10-13-25)21(26)24-11-14-29-17-5-2-1-3-6-17/h1-8,16H,9-15H2,(H,24,26) |
InChI Key |
JKYHBXAHJPDUDG-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)NCCSC2=CC=CC=C2)S(=O)(=O)CC3=C(C=CC=C3Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-tert-butyl-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}benzamide](/img/structure/B11346068.png)
![4-methoxy-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzamide](/img/structure/B11346090.png)

![3,4,5-trimethoxy-N-[4-(4-methoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide](/img/structure/B11346104.png)

![7-(4-fluorophenyl)-2-[4-(3-methoxyphenyl)piperazin-1-yl]-4-methyl-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B11346112.png)


![N-[3-(propan-2-yloxy)propyl]-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B11346124.png)
![N-[2-(azepan-1-yl)-2-(2-chlorophenyl)ethyl]-2-methylbenzamide](/img/structure/B11346125.png)

![2-[2-({2-[2-(prop-2-en-1-yl)phenoxy]ethyl}sulfanyl)-1H-benzimidazol-1-yl]-1-(pyrrolidin-1-yl)ethanone](/img/structure/B11346128.png)
![N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]-2-(4-ethylphenoxy)acetamide](/img/structure/B11346133.png)

